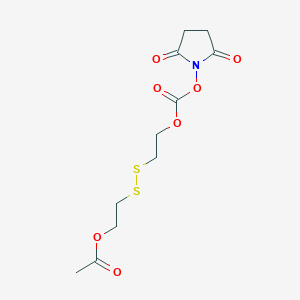

NHS-SS-Ac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO7S2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl acetate |

InChI |

InChI=1S/C11H15NO7S2/c1-8(13)17-4-6-20-21-7-5-18-11(16)19-12-9(14)2-3-10(12)15/h2-7H2,1H3 |

InChI Key |

RGRZXBJOOMUZKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCSSCCOC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NHS-SS-Ac Protein Modification

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. This guide provides a detailed exploration of a powerful, two-step strategy for protein modification culminating in a cleavable disulfide linkage, often conceptualized as "NHS-SS-Ac" protein modification. This process leverages N-hydroxysuccinimide (NHS) ester chemistry for initial protein labeling, followed by the generation of a reactive sulfhydryl group from a protected acetyl moiety, which is then used to form a reversible disulfide bond.

Core Mechanism: A Two-Stage Approach to Reversible Conjugation

The "this compound" modification is not a single reagent but a strategic workflow. It begins with the introduction of a protected sulfhydryl group onto a protein of interest using a reagent like N-succinimidyl S-acetylthioacetate (SATA). This is followed by deprotection to reveal a free thiol, which can then be reacted to form a disulfide bond with a second molecule of interest.

Stage 1: Acylation of Primary Amines with an NHS-Ester Reagent

The initial step involves the reaction of an NHS-ester-containing reagent, such as SATA, with primary amines on the target protein.[1][2][3] The NHS ester specifically reacts with the ε-amino groups of lysine residues and the α-amino group of the N-terminus through nucleophilic acyl substitution.[1] This reaction forms a stable amide bond, covalently attaching the S-acetylthioacetate moiety to the protein.[1] The reaction is most efficient at a pH range of 7.0 to 9.0. The acetyl group serves as a protecting group for the sulfhydryl, preventing premature disulfide bond formation and allowing for purification and storage of the modified protein.

Stage 2: Deprotection and Disulfide Bond Formation

The second stage involves the deprotection of the acetylated thiol. This is typically achieved by treating the modified protein with a hydroxylamine solution, which selectively removes the acetyl group to expose a reactive sulfhydryl (-SH) group. This newly introduced thiol can then be used to form a disulfide bond (-S-S-) with another thiol-containing molecule or a molecule activated with a reactive disulfide group. This disulfide bond is cleavable under reducing conditions, providing a reversible linkage.

Below is a diagram illustrating the overall workflow of this compound protein modification.

Quantitative Data Summary

The efficiency of each step in the this compound modification process is critical for successful conjugation. The following tables summarize key quantitative data for the acylation and deprotection steps.

Table 1: Molar Ratio of SATA to Protein and Sulfhydryl Incorporation

| Molar Ratio (SATA:Protein) | Sulfhydryl Groups per Mole of IgG |

|---|

| 9:1 | 3.0 - 3.6 |

Note: This data is based on experiments with human IgG. The optimal molar ratio may vary for other proteins.

Table 2: Deprotection Conditions

| Reagent | Concentration | Incubation Time | Temperature |

|---|---|---|---|

| Hydroxylamine | 0.5 M | 2 hours | Room Temperature |

| Hydroxylamine | 1.0 M | Not specified | Room Temperature |

Note: The deprotection solution also typically contains EDTA to chelate metal ions that can catalyze disulfide bond formation.

Experimental Protocols

Detailed methodologies for the key experiments in the this compound protein modification workflow are provided below.

Protocol 1: Protein Modification with SATA

Objective: To introduce protected sulfhydryl groups onto a target protein.

Materials:

-

Protein solution (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

SATA (N-succinimidyl S-acetylthioacetate)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting column

Procedure:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the NHS ester reaction.

-

Immediately before use, prepare a stock solution of SATA in anhydrous DMSO or DMF (e.g., 6-8 mg/mL).

-

Add the SATA stock solution to the protein solution at a desired molar excess (a 9:1 molar ratio of SATA to protein is a common starting point).

-

Incubate the reaction mixture for 30-60 minutes at room temperature. Alternatively, the reaction can be carried out for 2 hours at 4°C.

-

Remove excess, unreacted SATA from the modified protein using a desalting column equilibrated with the reaction buffer.

Protocol 2: Deprotection of S-Acetylated Protein

Objective: To generate a free sulfhydryl group on the modified protein.

Materials:

-

SATA-modified protein solution

-

Deacetylation solution (0.5 M Hydroxylamine, 25 mM EDTA in reaction buffer, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Prepare the deacetylation solution by dissolving hydroxylamine HCl and EDTA in the reaction buffer and adjusting the pH to 7.2-7.5.

-

Add the deacetylation solution to the SATA-modified protein solution (e.g., 100 µL of deacetylation solution per 1 mL of modified protein solution).

-

Incubate the reaction mixture for 2 hours at room temperature.

-

Remove the hydroxylamine and other byproducts by passing the solution through a desalting column equilibrated with a suitable buffer, preferably containing 10 mM EDTA to minimize disulfide bond formation.

-

The resulting thiolated protein should be used promptly in the subsequent conjugation step to avoid oxidation of the free sulfhydryl group.

Signaling Pathways and Experimental Workflows

The this compound modification strategy is a versatile tool for a variety of applications, including the creation of antibody-drug conjugates (ADCs), reversible protein-protein conjugations, and the attachment of proteins to surfaces or nanoparticles.

A common experimental workflow involves the use of a heterobifunctional reagent like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to create a disulfide-linked conjugate. In this scenario, one protein is modified with SATA and deprotected to generate a free thiol, while a second protein is modified with SPDP to introduce a pyridyl disulfide group. The two modified proteins are then mixed, and the free thiol on the first protein attacks the pyridyl disulfide on the second, forming a stable, yet cleavable, disulfide bond.

The following diagram illustrates the logical relationship in creating a disulfide-linked protein-protein conjugate.

References

An In-depth Technical Guide to N-succinimidyl S-acetyl(thio)acetate (SATA)

For Researchers, Scientists, and Drug Development Professionals

N-succinimidyl S-acetyl(thio)acetate, commonly known as SATA, is a chemical reagent widely used in bioconjugation and protein modification.[1][2] It serves to introduce protected sulfhydryl (-SH) groups into proteins, peptides, and other molecules that contain primary amines.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and detailed protocols for its application.

Chemical Structure and Properties

SATA is the N-hydroxysuccinimide (NHS) ester of S-acetylthioacetic acid. The molecule consists of two key functional parts: the NHS ester, which reacts specifically with primary amines, and the S-acetylthioacetate group, which contains a protected thiol. The acetyl group serves as a temporary protecting group, preventing the sulfhydryl from reacting prematurely, such as forming disulfide bonds. This allows for the storage of the modified molecule until the reactive thiol is needed.

The chemical formula for SATA is C₈H₉NO₅S, and its molecular weight is approximately 231.23 g/mol . Its structure facilitates the introduction of a short spacer arm of 2.8 Å upon conjugation.

Table 1: Physicochemical Properties of SATA

| Property | Value | References |

| Synonyms | SATA, S-Acetylthioacetic acid N-hydroxysuccinimide ester | |

| CAS Number | 76931-93-6 | |

| Molecular Formula | C₈H₉NO₅S | |

| Molecular Weight | 231.23 Da | |

| Appearance | White to off-white solid | |

| Purity | ≥90-95% | |

| Spacer Arm Length | 2.8 Å | |

| Solubility | Soluble in DMSO, DMF; slightly soluble in Ethanol | |

| Storage | Store at -20°C, desiccated and protected from moisture |

Mechanism of Action

The utility of SATA is centered on a two-step reaction process. This process allows for the controlled introduction of a reactive sulfhydryl group onto a target molecule.

-

Acylation (Thiolation): The N-hydroxysuccinimide (NHS) ester end of the SATA molecule reacts with primary amino groups (-NH₂) present on the target molecule, such as the side chain of lysine residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a by-product. The result is the target molecule now carrying an acetyl-protected sulfhydryl group.

-

Deprotection (Deacetylation): The acetyl protecting group is removed by treatment with a deacetylation agent, most commonly hydroxylamine•HCl, at a neutral to slightly alkaline pH. This step exposes the free, reactive sulfhydryl group, which can then be used for specific downstream conjugation reactions, such as coupling with maleimide-activated molecules to form stable thioether bonds.

Experimental Protocols

The following are detailed methodologies for the modification of proteins with SATA to introduce reactive sulfhydryl groups.

A. Materials and Reagent Preparation

-

Protein Solution: Dissolve the protein to be modified in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH between 7.2 and 8.0. A typical concentration is 2-10 mg/mL (e.g., ~60 µM for IgG). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with SATA.

-

SATA Stock Solution: Immediately before use, dissolve SATA in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, dissolving 6-8 mg of SATA in 0.5 mL of DMSO yields a solution of approximately 55 mM. SATA is moisture-sensitive and the NHS ester readily hydrolyzes, so stock solutions should not be stored.

-

Deacetylation Solution: Prepare a solution of 0.5 M hydroxylamine•HCl and 25 mM EDTA in the reaction buffer (e.g., PBS), adjusting the pH to 7.2-7.5 with NaOH. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of sulfhydryl groups.

B. Protocol for Protein Thiolation

-

Add a molar excess of the freshly prepared SATA stock solution to the protein solution. A 9:1 to 10:1 molar ratio of SATA to protein is a common starting point. For example, for 1 mL of a 60 µM protein solution, add 10 µL of a 55 mM SATA solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. Alternatively, the reaction can be performed for 2 hours at 4°C.

-

Remove the excess, unreacted SATA and the NHS by-product by desalting using a gel filtration column (e.g., SpinOUT™ GT-600 or equivalent). The SATA-modified protein, now containing protected sulfhydryl groups, can be stored at -20°C if the protein is stable to freezing.

C. Protocol for Sulfhydryl Deprotection

-

To the solution of SATA-modified protein, add the Deacetylation Solution. For example, add 50-100 µL of the hydroxylamine solution to 1 mL of the modified protein solution.

-

Incubate the mixture for 2 hours at room temperature to allow for the complete removal of the acetyl protecting groups.

-

Purify the now sulfhydryl-activated protein from the hydroxylamine and other reaction components by passing it through a desalting column. It is recommended to pre-equilibrate the column and elute the protein with a buffer containing 5-10 mM EDTA to minimize disulfide bond formation.

-

The resulting protein with free sulfhydryl groups should be used promptly in subsequent conjugation reactions to avoid oxidation.

Visualization of Experimental Workflow

The logical flow of using SATA for bioconjugation is depicted below. The process begins with an amine-containing protein and SATA, proceeds through the key steps of acylation and deprotection, and culminates in the conjugation of the newly introduced thiol to a maleimide-activated molecule.

Caption: Workflow for protein modification and conjugation using SATA.

Applications

The ability to introduce sulfhydryl groups in a controlled manner makes SATA a versatile tool for numerous applications in research and drug development.

-

Antibody-Drug Conjugates (ADCs): SATA is used to introduce thiols onto antibodies for the site-selective attachment of cytotoxic drugs.

-

Immunoassays: It can be used to thiolate antibodies, facilitating their efficient attachment to surfaces or other molecules in assays like ELISA.

-

Surface Immobilization: Proteins modified with SATA can be attached to surfaces for applications in biosensors or surface plasmon resonance (SPR).

-

Fluorophore Labeling: SATA enables the preparation of thiol-reactive proteins for conjugation with maleimide-activated fluorescent dyes for use in imaging and flow cytometry.

References

The Advent and Advancement of Heterobifunctional Crosslinkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of heterobifunctional crosslinkers. These versatile reagents have become indispensable tools in biological research and drug development, enabling the precise covalent linkage of two different biomolecules. This guide delves into the historical context of their development, the diverse chemistries of their reactive moieties, and their critical role in elucidating protein-protein interactions, mapping signaling pathways, and constructing sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Detailed experimental protocols for the use of common crosslinkers are provided, alongside a quantitative analysis of their properties to aid in reagent selection. Furthermore, this guide illustrates the power of these molecules in unraveling complex biological systems through visualizations of experimental workflows and signaling pathways.

Introduction: The Genesis of Controlled Bioconjugation

The ability to covalently link biomolecules has been a cornerstone of biochemical research for decades. Early efforts relied on homobifunctional crosslinkers, molecules possessing two identical reactive groups. While useful for polymerizing molecules and forming intramolecular crosslinks, these reagents often led to uncontrolled and heterogeneous mixtures of products.[1][2][3] The need for greater control and specificity in bioconjugation spurred the development of heterobifunctional crosslinkers, which feature two different reactive groups.[1][2] This key innovation allows for a two-step, sequential conjugation process, minimizing undesirable side reactions and enabling the creation of well-defined bioconjugates.

The conceptual groundwork for linking molecules with specific functionalities can be traced back to the pioneering work of Hermann Staudinger in the 1920s on macromolecules and polymerization. His theories laid the foundation for understanding how small molecular units could be linked to form large, complex structures. The evolution of bioconjugation chemistry has been a continuous pursuit of milder, more specific, and efficient methods for modifying biomolecules under physiological conditions. This has led to the development of a vast arsenal of crosslinking reagents, with heterobifunctional crosslinkers emerging as particularly powerful tools.

Core Concepts and Chemistries of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are characterized by the presence of two distinct reactive moieties, each targeting a different functional group on a biomolecule. The most commonly targeted functional groups on proteins are primary amines (-NH2) found on lysine residues and the N-terminus, and sulfhydryl groups (-SH) on cysteine residues.

Common Reactive Groups and Their Targets

A wide array of reactive groups have been incorporated into heterobifunctional crosslinkers to target various functional groups. Some of the most prevalent chemistries include:

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at pH 7-9, forming stable amide bonds.

-

Maleimides: These groups exhibit high specificity for sulfhydryl groups at pH 6.5-7.5, resulting in a stable thioether linkage.

-

Carbodiimides (e.g., EDC): These "zero-length" crosslinkers facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final crosslink.

-

Hydrazides: These react with carbonyl groups (aldehydes and ketones), which can be generated by oxidizing the carbohydrate moieties of glycoproteins.

-

Photoreactive Groups (Aryl Azides, Diazirines): Upon exposure to UV light, these groups form highly reactive intermediates that can non-selectively insert into C-H and N-H bonds of nearby molecules, allowing for the capture of transient interactions.

-

"Click" Chemistry Moieties (Azides and Alkynes): These groups undergo highly specific and efficient cycloaddition reactions, providing a powerful tool for bioconjugation with minimal side reactions.

The choice of reactive groups is dictated by the available functional groups on the target biomolecules and the desired reaction conditions.

The Spacer Arm: More Than Just a Bridge

The spacer arm that connects the two reactive ends of a heterobifunctional crosslinker plays a crucial role in the properties and function of the final conjugate. Key characteristics of the spacer arm include:

-

Length: The length of the spacer arm determines the distance between the two conjugated molecules. This is a critical parameter when studying protein-protein interactions, as it provides spatial constraints on the proximity of the interacting residues. Longer spacer arms can be more effective for coupling large proteins.

-

Flexibility: The flexibility of the spacer arm can influence the ability of the crosslinker to span the distance between reactive groups on the target molecules.

-

Solubility: The chemical composition of the spacer arm affects the solubility of the crosslinker. For biological applications, water-soluble crosslinkers are generally preferred. The incorporation of polyethylene glycol (PEG) chains into the spacer arm is a common strategy to enhance water solubility.

-

Cleavability: Some crosslinkers incorporate a cleavable bond within their spacer arm, such as a disulfide bond (cleavable by reducing agents) or an ester linkage (cleavable by changes in pH). This feature is particularly useful for applications where the release of one of the conjugated molecules is desired, or for mass spectrometry-based analysis of crosslinked peptides.

Quantitative Data for Heterobifunctional Crosslinker Selection

The selection of an appropriate heterobifunctional crosslinker is critical for the success of any bioconjugation experiment. The following tables provide a summary of key quantitative data for a selection of commonly used heterobifunctional crosslinkers to aid in this process.

Table 1: Physicochemical Properties of Common Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |

| SMCC | 8.3 | No | No | Amine, Sulfhydryl |

| Sulfo-SMCC | 8.3 | Yes | No | Amine, Sulfhydryl |

| GMBS | 7.4 | No | No | Amine, Sulfhydryl |

| Sulfo-GMBS | 7.4 | Yes | No | Amine, Sulfhydryl |

| EMCS | 9.4 | No | No | Amine, Sulfhydryl |

| Sulfo-EMCS | 9.4 | Yes | No | Amine, Sulfhydryl |

| LC-SPDP | 15.7 | No | Yes (Disulfide) | Amine, Sulfhydryl |

| Sulfo-LC-SPDP | 15.7 | Yes | Yes (Disulfide) | Amine, Sulfhydryl |

| SM(PEG)n (n=2-24) | 17.6 - 95.2 | Yes | No | Amine, Sulfhydryl |

Table 2: Reaction Conditions and Efficiency of Common Reactive Groups

| Reactive Group | Target Functional Group | Optimal pH Range | Reaction Time | Relative Reaction Efficiency |

| NHS Ester | Primary Amine (-NH2) | 7.0 - 9.0 | 30-60 min | High |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | 1-2 hours | Very High |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | 4.5 - 6.0 | 2-4 hours | Moderate |

| Aryl Azide (Photoreactive) | C-H, N-H bonds | N/A (UV activation) | Milliseconds | Low to Moderate |

| Diazirine (Photoreactive) | C-H, N-H bonds | N/A (UV activation) | Milliseconds | Moderate |

| Azide/Alkyne (Click Chemistry) | Alkyne/Azide | N/A (Catalyst dependent) | 1-4 hours | Very High |

Note: Reaction times and efficiencies are approximate and can vary depending on the specific reactants and conditions.

Elucidating Signaling Pathways with Heterobifunctional Crosslinkers

A major application of heterobifunctional crosslinkers is the identification and mapping of protein-protein interactions within cellular signaling pathways. By covalently "trapping" interacting proteins, these reagents provide a snapshot of the dynamic protein complexes that mediate signal transduction.

Case Study: Mapping the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. Heterobifunctional crosslinkers have been instrumental in dissecting the intricate network of protein interactions that are initiated upon ligand binding to EGFR.

For instance, a photoreactive heterobifunctional crosslinker with an NHS ester on one end and a diazirine on the other can be used to identify proteins that interact with a specific component of the EGFR pathway. The NHS ester can be used to attach the crosslinker to a purified protein of interest (e.g., a downstream signaling molecule like Grb2). This modified protein is then introduced into a cell lysate. Upon UV activation, the diazirine group will covalently crosslink to any interacting proteins in close proximity. These crosslinked complexes can then be isolated and identified by mass spectrometry, revealing the direct and transient interaction partners of the protein of interest within the EGFR signaling cascade.

Caption: Workflow for identifying protein-protein interactions in the EGFR signaling pathway.

Investigating the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a complex signaling pathway that plays a central role in protein degradation and the regulation of numerous cellular processes. Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a highly dynamic and intricate post-translational modification. Heterobifunctional crosslinkers have emerged as valuable tools for studying the interactions between ubiquitin, ubiquitin ligases (E3s), and their substrates.

For example, a crosslinker with a specific reactivity towards a component of the ubiquitination machinery can be used to stabilize and identify transient enzyme-substrate complexes. This allows researchers to dissect the complex topology of ubiquitin chains and understand how different chain linkages dictate the fate of the modified protein.

Caption: Simplified diagram of the ubiquitin-proteasome signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers.

Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH) using the water-soluble crosslinker Sulfo-SMCC.

Materials:

-

Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein-SH (in a suitable buffer)

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a solution containing free cysteine)

Procedure:

-

Preparation of Reagents:

-

Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

-

-

Activation of Protein-NH2 with Maleimide Groups:

-

Dissolve Protein-NH2 in the Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Sulfo-SMCC:

-

Remove the unreacted Sulfo-SMCC from the maleimide-activated Protein-NH2 using a desalting column equilibrated with the Conjugation Buffer.

-

-

Conjugation with Protein-SH:

-

Immediately add the Protein-SH solution to the purified maleimide-activated Protein-NH2. A 1.5- to 5-fold molar excess of Protein-SH over Protein-NH2 is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, add a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to react with any remaining maleimide groups.

-

-

Purification of the Conjugate:

-

Purify the protein-protein conjugate from unreacted proteins and other byproducts using size-exclusion chromatography or dialysis.

-

-

Characterization of the Conjugate:

-

Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

-

Further characterization can be performed using techniques such as mass spectrometry to confirm the identity and purity of the conjugate.

-

Identifying Protein-Protein Interactions using a Photoreactive Crosslinker

This protocol provides a general workflow for using a photoreactive heterobifunctional crosslinker (e.g., NHS-diazirine) to identify protein-protein interactions in a cell lysate.

Materials:

-

Purified protein of interest (Bait protein)

-

NHS-diazirine crosslinker

-

Cell lysate

-

UV lamp (e.g., 365 nm)

-

Immunoprecipitation reagents (antibody against the bait protein, protein A/G beads)

-

Lysis buffer

-

Wash buffers

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Labeling of the Bait Protein:

-

React the purified bait protein with the NHS-diazirine crosslinker in an amine-free buffer (pH 7-9) for 30-60 minutes at room temperature.

-

Remove excess, unreacted crosslinker using a desalting column.

-

-

Incubation with Cell Lysate:

-

Add the labeled bait protein to the cell lysate and incubate for a sufficient time to allow for the formation of protein-protein interactions (e.g., 1-2 hours at 4°C).

-

-

Photo-Crosslinking:

-

Expose the mixture to UV light (e.g., 365 nm) for a short duration (e.g., 5-15 minutes) on ice to activate the diazirine group and induce crosslinking.

-

-

Immunoprecipitation:

-

Add the antibody against the bait protein to the lysate and incubate to form an antibody-antigen complex.

-

Add protein A/G beads to pull down the complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the crosslinked complexes from the beads.

-

Separate the proteins by SDS-PAGE.

-

Excise the bands corresponding to the crosslinked complexes and identify the interacting proteins by mass spectrometry.

-

Alternatively, perform a Western blot using an antibody against a suspected interacting protein to confirm the interaction.

-

Conclusion and Future Perspectives

Heterobifunctional crosslinkers have revolutionized the study of biomolecules and the development of novel therapeutics. Their ability to facilitate controlled and specific conjugation has enabled researchers to probe the intricate details of cellular machinery and to construct highly sophisticated molecular tools. The continued development of new crosslinking chemistries, such as those based on click chemistry and photocleavable linkers, promises to further expand the capabilities of these remarkable reagents. As our understanding of complex biological systems deepens, heterobifunctional crosslinkers will undoubtedly remain at the forefront of discovery, enabling the next generation of breakthroughs in medicine and biotechnology.

References

introduction to protein thiolation for beginners

A Comprehensive Technical Guide to Protein Thiolation for Researchers, Scientists, and Drug Development Professionals.

Introduction to Protein Thiolation

Protein thiolation is a reversible post-translational modification wherein a thiol-containing molecule forms a mixed disulfide bond with the thiol group of a cysteine residue on a protein.[1][2] This process is a critical component of cellular redox signaling and plays a pivotal role in protecting proteins from irreversible oxidative damage. The most common form of thiolation is S-glutathionylation, the conjugation of the abundant cellular antioxidant glutathione (GSH) to a protein cysteine.

Under conditions of oxidative or nitrosative stress, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can oxidize the thiol group of cysteine residues to reactive intermediates such as sulfenic acids (Cys-SOH) or thiyl radicals (Cys-S•).[2] These intermediates can then react with low-molecular-weight thiols like GSH to form a stable mixed disulfide. This modification can alter the protein's structure, function, and interaction with other molecules, thereby modulating various cellular processes. The reversibility of thiolation, often catalyzed by enzymes such as glutaredoxins, allows for dynamic regulation in response to changes in the cellular redox environment.

Biological Significance of Protein Thiolation

Protein thiolation is integral to cellular homeostasis and is implicated in a wide array of physiological and pathological processes. Its significance stems from its ability to:

-

Regulate Protein Function: Thiolation can directly alter the catalytic activity of enzymes, the DNA-binding affinity of transcription factors, and the polymerization dynamics of cytoskeletal proteins.[1][3]

-

Act as a Redox Sensor: The reversible nature of thiolation makes it an ideal mechanism for sensing and transducing changes in the cellular redox state into downstream signaling events.

-

Protect Against Oxidative Damage: By forming a mixed disulfide, thiolation protects cysteine residues from irreversible oxidation to sulfinic (SO₂H) and sulfonic (SO₃H) acids, which can lead to permanent loss of protein function.

-

Modulate Signaling Pathways: Thiolation of key signaling proteins, such as protein tyrosine phosphatases and Keap1, plays a crucial role in regulating signal transduction cascades involved in cell growth, proliferation, and stress responses.

Key Signaling Pathways Regulated by Protein Thiolation

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor. Upon exposure to oxidative stress, specific cysteine residues in Keap1 become thiolated, leading to a conformational change that disrupts its ability to bind Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 signaling pathway is regulated by the thiolation of Keap1.

Regulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues, thereby counteracting the activity of protein tyrosine kinases. The catalytic activity of PTPs is dependent on a critical cysteine residue in their active site. This cysteine is highly susceptible to oxidation by ROS, such as hydrogen peroxide (H₂O₂), which is often produced as a second messenger in response to growth factor signaling. The initial oxidation of the catalytic cysteine to a sulfenic acid leads to the reversible inactivation of the PTP. This inactivation can be reversed by reduction with thiols, including glutathione, which can lead to the S-glutathionylation of the PTP. This redox-dependent regulation of PTPs is a crucial mechanism for modulating the duration and intensity of tyrosine phosphorylation-dependent signaling pathways.

Caption: Reversible inactivation of Protein Tyrosine Phosphatases (PTPs) by oxidation and S-glutathionylation.

Quantitative Data on Protein Thiolation

The following tables summarize quantitative data from various studies on protein thiolation, highlighting the effects on protein function and the extent of modification under different conditions.

Table 1: Effect of S-glutathionylation on Enzyme Activity

| Protein | Organism/Cell Line | Oxidative Stimulus | Change in Activity | Reference |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Rabbit Muscle | H₂O₂ + GSH | Complete inactivation | |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Recombinant Human | IOB (oxidant) + GSH | ~65% activity recovery after 60 min with 1mM GSH + 1mM DTT | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Recombinant | Peracetic Acid (5 µM, 15s) | 29% loss of activity in the presence of 1mM GSH | |

| Protein Tyrosine Phosphatases (general) | Rat-1 Cells | H₂O₂ (150 µM) | ~40% inhibition of total PTPase activity at 15 min |

Table 2: Quantitative Analysis of S-glutathionylated Proteins

| Protein | Cell Line | Treatment | Fold Change in S-glutathionylation | Reference |

| Multiple Proteins | RAW 264.7 Macrophages | Diamide (0.5-2 mM) | >2-fold increase for ~90% of 1071 identified Cys-sites | |

| Multiple Proteins | RAW 264.7 Macrophages | H₂O₂ | 364 Cys-sites from 265 proteins identified as sensitive to S-glutathionylation |

Table 3: Impact of S-glutathionylation on Actin Polymerization

| Condition | Effect on Actin | Quantitative Measurement | Reference |

| S-glutathionylation of Cys374 | Decreased polymerization capacity | Inhibition of the filament elongation step | |

| High concentration of GSSG | Inhibition of polymerization | 50% inhibition | |

| S-glutathionylation | Reduced actomyosin-S1 ATPase activity | Vmax reduced from 0.56 to 0.24 ATP/s/head (40% glutathionylated) |

Experimental Protocols

Resin-Assisted Capture for S-glutathionylated Proteins

This method allows for the specific enrichment and subsequent identification and quantification of S-glutathionylated proteins using mass spectrometry.

Workflow Diagram

Caption: Workflow for the resin-assisted capture of S-glutathionylated proteins.

Detailed Methodology

-

Cell Lysis and Protein Preparation:

-

Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to prevent artefactual oxidation.

-

Precipitate proteins to remove excess blocking reagent.

-

-

Selective Reduction of S-glutathionylated Cysteines:

-

Resuspend the protein pellet in a buffer containing a specific reducing system for S-glutathionylated proteins, such as glutaredoxin (Grx) in the presence of NADPH and glutathione reductase.

-

-

Capture on Thiol-Affinity Resin:

-

Incubate the protein solution with a thiol-affinity resin (e.g., thiopropyl sepharose). The newly exposed free thiols will covalently bind to the resin.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

-

On-Resin Digestion and Labeling:

-

Perform in-solution digestion of the resin-bound proteins using trypsin.

-

Label the resulting peptides with isobaric tags (e.g., iTRAQ or TMT) for quantitative analysis.

-

-

Elution and Mass Spectrometry:

-

Elute the labeled peptides from the resin using a reducing agent like dithiothreitol (DTT).

-

Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-glutathionylated proteins and their specific modification sites.

-

Biotin-Switch Assay for S-glutathionylation

The biotin-switch assay is a widely used method to detect and quantify S-thiolated proteins. The principle involves blocking all free thiols, selectively reducing the modified thiols, and then labeling the newly formed free thiols with a biotin tag for detection or enrichment.

Workflow Diagram

Caption: General workflow of the biotin-switch assay for detecting protein S-glutathionylation.

Detailed Methodology

-

Blocking of Free Thiols:

-

Incubate the protein sample with a thiol-blocking reagent such as methyl methanethiosulfonate (MMTS) in a denaturing buffer (e.g., containing SDS) to ensure all free cysteine residues are blocked.

-

Precipitate the proteins with acetone to remove excess blocking reagent.

-

-

Selective Reduction of S-glutathionylated Thiols:

-

Resuspend the protein pellet in a buffer containing a specific reducing agent for S-glutathionylated proteins, such as glutaredoxin (Grx).

-

-

Biotinylation of Nascent Thiols:

-

Add a biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to label the newly exposed thiol groups.

-

-

Detection and/or Enrichment:

-

The biotinylated proteins can be detected by Western blotting using streptavidin conjugated to horseradish peroxidase (HRP).

-

Alternatively, the biotinylated proteins can be enriched using avidin-agarose beads for subsequent analysis by mass spectrometry.

-

Diagonal Electrophoresis

Diagonal electrophoresis is a technique used to identify proteins with intermolecular or intramolecular disulfide bonds.

Workflow Diagram

Caption: Workflow for diagonal electrophoresis to identify disulfide-bonded proteins.

Detailed Methodology

-

First Dimension (Non-reducing SDS-PAGE):

-

Separate the protein sample by standard SDS-PAGE under non-reducing conditions (i.e., without DTT or β-mercaptoethanol in the sample buffer).

-

-

Reduction:

-

Excise the entire lane from the first-dimension gel.

-

Equilibrate the gel lane in a buffer containing a reducing agent, such as DTT or β-mercaptoethanol, to cleave all disulfide bonds.

-

-

Second Dimension (SDS-PAGE):

-

Place the reduced gel lane horizontally at the top of a second, larger SDS-PAGE gel.

-

Run the second-dimension electrophoresis to separate the proteins based on their molecular weight after reduction.

-

-

Analysis:

-

Proteins that did not contain disulfide bonds will have the same mobility in both dimensions and will form a diagonal line on the 2D gel.

-

Proteins that were part of a disulfide-linked complex will migrate off the diagonal. The individual components of the complex will appear as separate spots below the diagonal, with their molecular weights corresponding to the reduced subunits. Intramolecularly disulfide-bonded proteins will migrate faster in the first dimension and will appear as spots above the diagonal in the second dimension.

-

References

An In-depth Technical Guide to Disulfide Bond Reduction in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Disulfide bonds are critical structural elements in many proteins, playing a vital role in their stability and function. In the field of bioconjugation, particularly in the development of therapeutics like antibody-drug conjugates (ADCs), the selective reduction of these bonds is a cornerstone technique. This guide provides a comprehensive overview of the core principles, common reagents, and experimental protocols associated with disulfide bond reduction, enabling researchers to design and execute robust bioconjugation strategies.

The Chemistry of Disulfide Bond Reduction

The cleavage of a disulfide bond (S-S) is a reduction reaction that results in two free thiol groups (-SH). This process can be initiated by various reducing agents, which are broadly categorized into two main classes based on their mechanism of action: thiol-based reductants and phosphine-based reductants.

Thiol-Based Reducing Agents: A Thiol-Disulfide Exchange Mechanism

Thiol-based reducing agents, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), operate through a thiol-disulfide exchange reaction.[1] The reaction is initiated by a nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the protein's disulfide bond. This forms a transient mixed disulfide intermediate.[2] In the case of a dithiol reagent like DTT, the second thiol group of the same molecule then attacks the mixed disulfide, leading to the formation of a stable cyclic disulfide and the release of the fully reduced protein with two free thiols.[3] This intramolecular cyclization drives the reaction to completion.[3] The reducing power of thiol-based agents is pH-dependent, as the reactive species is the thiolate anion (-S⁻), which is more prevalent at pH values above 7.[4]

Mechanism of thiol-disulfide exchange by a dithiol reducing agent like DTT.

Phosphine-Based Reducing Agents: A Nucleophilic Substitution (SN2) Reaction

Tris(2-carboxyethyl)phosphine (TCEP) is the most common phosphine-based reducing agent. Unlike thiol-based reagents, TCEP does not contain a thiol group and its mechanism is not a thiol-disulfide exchange. Instead, the phosphorus atom of TCEP acts as a potent nucleophile, directly attacking one of the sulfur atoms in the disulfide bond in an SN2-type reaction. This initial attack forms a thioalkoxyphosphonium cation and a sulfhydryl anion. Subsequent rapid hydrolysis of the intermediate releases the second thiol and results in the formation of TCEP oxide. A key advantage of TCEP is its effectiveness over a broader pH range (1.5 to 8.5) and its resistance to air oxidation.

Mechanism of disulfide bond reduction by TCEP.

Comparison of Common Reducing Agents

The choice of reducing agent is critical and depends on the specific protein, the desired extent of reduction, and the downstream application.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |

| Mechanism | Thiol-disulfide exchange | Nucleophilic substitution (SN2) | Thiol-disulfide exchange |

| Effective pH Range | > 7.0 (optimal 7.1-8.0) | 1.5 - 8.5 | > 7.0 |

| Stability | Prone to air oxidation, especially in the presence of metal ions | Resistant to air oxidation, more stable in solution | Pungent odor, less stable than DTT |

| Reversibility | Reversible | Irreversible | Reversible |

| Odor | Strong, unpleasant | Odorless | Strong, unpleasant |

| Compatibility with Maleimide Chemistry | Reacts with maleimides, must be removed prior to conjugation | Generally compatible, though some reaction can occur | Reacts with maleimides |

| Typical Concentration for Antibody Reduction | 1-20 mM for partial reduction | 1-5 mM for partial reduction | Higher concentrations typically required |

Experimental Protocols

General Workflow for Disulfide Bond Reduction in Bioconjugation

A typical experimental workflow for disulfide bond reduction and subsequent bioconjugation.

Protocol for Partial Reduction of Antibodies with TCEP

This protocol is designed for the selective reduction of interchain disulfide bonds in antibodies, a common step in the preparation of antibody-drug conjugates.

Materials:

-

Antibody stock solution (e.g., 10 mg/mL)

-

TCEP hydrochloride

-

Phosphate buffer (0.1 M, pH 4.6-7.5)

-

Desalting column (e.g., PD-10)

-

Reaction tubes

Procedure:

-

Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the chosen phosphate buffer.

-

Antibody Dilution: Dilute the antibody stock solution to the desired concentration (e.g., 5 mg/mL) with the phosphate buffer.

-

Reduction Reaction: Add the TCEP stock solution to the antibody solution to a final concentration of 3.8-4.0 mM.

-

Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.

-

Removal of TCEP: Immediately after incubation, remove the excess TCEP and its byproducts using a desalting column equilibrated with the desired buffer for the subsequent conjugation step.

-

Quantify Free Thiols (Optional): Use Ellman's reagent (DTNB) to determine the number of free thiol groups generated per antibody molecule.

-

Proceed to Conjugation: The reduced antibody is now ready for conjugation with a thiol-reactive payload (e.g., a maleimide-functionalized drug).

Protocol for Reduction of Protein Disulfide Bonds with DTT

This protocol is a general method for the reduction of disulfide bonds in proteins.

Materials:

-

Protein solution

-

DTT

-

Reaction buffer (e.g., Tris-HCl, pH 7.1-8.0)

-

Dialysis tubing or desalting column

-

Reaction tubes

Procedure:

-

Prepare DTT Stock Solution: Prepare a fresh 1 M DTT stock solution in water.

-

Protein Preparation: Dissolve or dilute the protein in the reaction buffer.

-

Reduction Reaction: Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction for applications like SDS-PAGE.

-

Incubation: Incubate the reaction mixture for 10-30 minutes at room temperature or for a more efficient reduction, at 37°C or 56°C.

-

Removal of DTT: Remove the excess DTT by dialysis against a DTT-free buffer or by using a desalting column. This step is crucial if the downstream application involves reagents that react with thiols.

-

Alkylation (Optional but Recommended): To prevent re-oxidation of the generated thiols, especially if the protein is to be stored, an alkylating agent like iodoacetamide can be added to cap the free sulfhydryl groups.

In Vivo Disulfide Reduction: The Thioredoxin and Glutathione Systems

In the intracellular environment, disulfide bond reduction is a tightly regulated process managed by two primary enzymatic systems: the thioredoxin (Trx) system and the glutathione (GSH) system. These systems maintain a reducing cellular environment, protecting proteins from oxidative damage and regulating protein function through the reversible reduction of disulfide bonds.

The Thioredoxin System

The thioredoxin system consists of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. Oxidized Trx, containing a disulfide bond in its active site, is reduced by TrxR in an NADPH-dependent manner. The reduced Trx then directly reduces disulfide bonds in target proteins through a thiol-disulfide exchange mechanism.

References

A Technical Guide to the Applications of Reversible Crosslinkers in Research and Drug Development

Reversible crosslinkers are powerful chemical tools that establish temporary covalent bonds between two or more molecules. Their defining feature is the ability to be cleaved under specific, controlled conditions, allowing for the recovery of the original molecules. This attribute makes them indispensable for a wide range of applications, from capturing transient protein-protein interactions in proteomics to enabling targeted drug delivery in therapeutic development. This guide provides an in-depth exploration of the core types of reversible crosslinkers, their primary applications, and detailed protocols for their use.

Chapter 1: Classification and Properties of Reversible Crosslinkers

Reversible crosslinkers are categorized based on the chemical nature of their cleavable bond. The choice of crosslinker is dictated by the experimental requirements, such as the need for cell permeability, the desired cleavage conditions, and the functional groups to be targeted. The primary classes include thiol-cleavable, acid-labile, periodate-cleavable, and photoreactive linkers.

Quantitative Data Summary

The physical and chemical properties of a crosslinker, such as its spacer arm length and reactive specificity, are critical for successful experimental design.

| Crosslinker Type | Example | Reactive Groups | Spacer Arm Length | Cleavage Condition |

| Thiol-Cleavable | DSP (Dithiobis[succinimidyl propionate]) | Primary Amines | 12.0 Å[1] | Reducing agents (e.g., 20-50 mM DTT)[2][3] |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Primary Amines | 12.0 Å | Reducing agents (e.g., 20-50 mM DTT)[2] | |

| DTME (Dithio-bismaleimidoethane) | Sulfhydryls | 13.3 Å[1] | Reducing agents (e.g., DTT) | |

| Acid-Labile | Hydrazone-based linkers | Carbonyls, Amines | Variable | Acidic pH (4.5 - 6.5) |

| cis-Aconityl-based linkers | Amines | Variable | Acidic pH (4.5 - 6.5) | |

| Periodate-Cleavable | DST (Disuccinimidyl tartrate) | Primary Amines | 6.4 Å | Sodium Metaperiodate |

| Heat-Reversible | Formaldehyde | Primary Amines, other nucleophiles | 2.3 - 2.9 Å | Elevated Temperatures |

Chapter 2: Application in Proteomics: Stabilizing Protein-Protein Interactions

A primary application of reversible crosslinkers is in the study of protein-protein interactions (PPIs). Many biologically significant interactions are transient or have low affinity, making them difficult to detect using standard techniques like co-immunoprecipitation (Co-IP), as the complexes may dissociate during cell lysis and washing steps. Reversible crosslinkers "freeze" these interactions within the cellular environment (in vivo or in situ), allowing for their preservation and subsequent isolation.

The cell-permeable and thiol-cleavable crosslinker DSP is widely used for this purpose. It reacts with primary amines (lysine residues), which are abundant on protein surfaces. After crosslinking, cells are lysed under stringent conditions to reduce non-specific background, and the protein of interest is immunoprecipitated. The crosslinks are then cleaved to release the interacting partners for identification by mass spectrometry or Western blotting.

Experimental Workflow: Reversible Crosslink Immunoprecipitation (ReCLIP)

// Define Nodes A [label="1. In Vivo Crosslinking\n(e.g., with DSP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Quenching\n(e.g., Tris Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Cell Lysis\n(Stringent Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Immunoprecipitation\n(Antibody-coupled beads)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Wash Steps\n(Remove non-specific binders)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="6. Elution & Cleavage\n(Reducing Agent, e.g., DTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Analysis\n(SDS-PAGE, Mass Spectrometry)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define Edges A -> B -> C -> D -> E -> F -> G; } ends_dot

Detailed Experimental Protocol: DSP Crosslinking and Immunoprecipitation

This protocol is a synthesized methodology for isolating weakly interacting protein complexes from cultured cells.

A. Materials and Reagents:

-

Crosslinker: Dithiobis(succinimidyl propionate) (DSP)

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

-

Buffers:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching/STOP Solution: 20-50 mM Tris-HCl, pH 7.5, in PBS

-

IP Lysis Buffer: A stringent buffer such as RIPA buffer. Must be amine-free.

-

Wash Buffer: IP Lysis Buffer or a modification with slightly lower detergent concentration.

-

Elution Buffer: 2X SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% 2-mercaptoethanol).

-

B. Procedure:

-

Cell Culture: Grow cells to 80-90% confluency in appropriate culture dishes.

-

Preparation for Crosslinking:

-

Immediately before use, prepare a 100 mM DSP stock solution by dissolving it in DMSO.

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

-

In Vivo Crosslinking:

-

Dilute the DSP stock solution to a final working concentration of 0.1-2 mM in pre-warmed (37°C) PBS. The optimal concentration should be determined empirically.

-

Add the DSP/PBS solution to the cells, ensuring they are fully covered.

-

Incubate at room temperature for 30 minutes or on ice for 2 hours.

-

-

Quenching:

-

Aspirate the DSP solution and add the Quenching Solution to the cells.

-

Incubate for 15 minutes at room temperature to quench any unreacted DSP.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold IP Lysis Buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Sonicate or vortex briefly to ensure complete lysis and shear chromatin.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Transfer the cleared lysate to a new tube and add the primary antibody specific to the "bait" protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution and Crosslink Reversal:

-

After the final wash, remove all supernatant.

-

Add 1X or 2X SDS-PAGE Elution Buffer containing 50 mM DTT directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and cleave the disulfide bond in the DSP crosslinker.

-

-

Analysis:

-

Centrifuge the sample to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or Coomassie/silver staining for subsequent mass spectrometry.

-

Chapter 3: Application in Drug Development: Antibody-Drug Conjugates (ADCs)

In the field of drug development, reversible crosslinkers are the cornerstone of modern Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells.

The linker's role is critical: it must be stable enough to remain intact in the systemic circulation (blood pH ~7.4) to prevent premature release of the toxic payload, which could harm healthy tissues. However, once the ADC is internalized by the target cell, the linker must be efficiently cleaved to release the active drug.

Acid-labile linkers, such as those containing hydrazone or cis-aconityl bonds, are frequently used for this purpose. They are designed to hydrolyze and break in the acidic environment of the cell's endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

Mechanism of Action for an ADC with an Acid-Labile Linker

// Main Nodes A [label="1. ADC in Circulation\n(Bloodstream, pH ~7.4)\nLinker is Stable", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Target Recognition\n(ADC binds to antigen on tumor cell)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Internalization\n(Receptor-mediated endocytosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Intracellular Trafficking\n(ADC moves to endosome/lysosome)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Linker Cleavage\n(Acidic environment, pH 4.5-5.5)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; F [label="6. Payload Release\n(Active drug is freed)", fillcolor="#202124", fontcolor="#FFFFFF"]; G [label="7. Cell Death\n(Apoptosis)", fillcolor="#202124", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges A -> B [label="Targeting"]; B -> C [label="Binding"]; C -> D; D -> E [label="pH drop"]; E -> F [label="Hydrolysis"]; F -> G [label="Cytotoxicity"]; } ends_dot

Methodology for ADC Development with Acid-Labile Linkers

The development of an ADC is a multi-step process involving chemistry, biology, and pharmacology. The core chemical strategy revolves around the linker.

1. Linker Design and Synthesis:

-

An acid-labile functional group, like a hydrazone, is chosen. Hydrazone linkers are popular due to their high sensitivity to acidic conditions.

-

The linker is synthesized with two reactive ends: one to conjugate to the antibody and one to attach to the drug payload.

2. Antibody and Drug Modification:

-

The antibody may be modified (e.g., through lysine or cysteine residues) to present a suitable functional group for linker attachment.

-

The cytotoxic drug is derivatized with a complementary functional group.

3. Conjugation:

-

The antibody, linker, and drug are reacted in a controlled, sequential process to form the final ADC. For a hydrazone linker, this may involve the condensation of a hydrazide-modified antibody with a carbonyl group on the drug-linker complex.

-

The process is carefully monitored to control the drug-to-antibody ratio (DAR), a critical quality attribute that affects both efficacy and toxicity.

4. Stability and Cleavage Assays:

-

The stability of the resulting ADC is tested in vitro. The conjugate is incubated in plasma or buffer at physiological pH (7.4) to measure any premature drug release.

-

Cleavage efficiency is tested by incubating the ADC in buffers mimicking the acidic pH of endosomes and lysosomes (pH 4.5-6.0) and quantifying the rate of drug release.

| Environment | pH Range | Linker State | Objective |

| Systemic Circulation (Blood) | 7.3 - 7.5 | Stable / Intact | Prevent premature drug release and systemic toxicity. |

| Endosome | 5.0 - 6.5 | Cleavage Initiated | Begin payload release after internalization. |

| Lysosome | 4.5 - 5.0 | Rapid Cleavage | Ensure efficient release of the active drug at the site of action. |

Conclusion

Reversible crosslinkers are versatile and enabling reagents that have become fundamental to modern biological research and therapeutic innovation. By allowing scientists to temporarily connect molecules, they provide a window into transient biological events and offer a mechanism for the controlled delivery of therapeutic agents. The continued development of novel crosslinkers with diverse functionalities and cleavage mechanisms promises to further expand their applications, deepening our understanding of complex biological systems and leading to the creation of more effective and safer medicines.

References

Methodological & Application

Application Notes and Protocols for Protein Thiolation using N-succinimidyl S-acetylthioacetate (SATA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein thiolation, the introduction of sulfhydryl (-SH) groups onto a protein's surface, is a fundamental bioconjugation technique. It enables the site-specific attachment of a wide array of molecules, including fluorescent labels, PEG moieties, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). N-succinimidyl S-acetylthioacetate (SATA), also referred to as NHS-SS-Ac, is a valuable reagent for this purpose. It contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable amide bond.[1][2][3] A key feature of SATA is that it introduces the sulfhydryl group in a protected acetylated form.[1][4] This allows for the storage of the modified protein and subsequent deprotection to generate a reactive thiol group at a desired time, preventing premature disulfide bond formation. The deprotection is typically achieved under mild conditions using hydroxylamine.

Chemical Reaction Pathway

The process of protein thiolation using SATA involves two main steps: the acylation of primary amines on the protein with SATA, followed by the deacetylation of the introduced thioester to reveal the free sulfhydryl group.

Caption: Chemical pathway of protein thiolation using SATA.

Experimental Workflow

The overall experimental workflow for protein thiolation with SATA consists of protein preparation, reaction with SATA, removal of excess reagent, deprotection of the acetyl group, and purification of the final thiolated protein.

Caption: Experimental workflow for protein thiolation.

Quantitative Data Summary

The efficiency of protein thiolation with SATA is dependent on the molar ratio of SATA to the protein. The following table summarizes typical results for the modification of Bovine Serum Albumin (BSA).

| Molar Ratio (SATA:Protein) | Sulfhydryl Groups per Protein (BSA) | Reference |

| 10:1 | 1-5 | |

| 25:1 | ~21 | |

| 250:1 | 54.41% conversion of primary amines | |

| 250:1 | ~33 |

Note: The actual degree of thiolation will vary depending on the specific protein, its concentration, and the number of accessible primary amines.

Detailed Experimental Protocols

Materials and Reagents:

-

Protein of interest

-

N-succinimidyl S-acetylthioacetate (SATA)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5 (or other amine-free buffer like HEPES)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Desalting columns

-

Ellman's Reagent (DTNB) for quantification (optional)

Protocol 1: Acylation of Protein with SATA

This protocol describes the introduction of protected sulfhydryl groups onto a protein.

-

Protein Preparation: Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.2 to a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester of SATA.

-

SATA Stock Solution Preparation: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve 2.3 mg of SATA in 1 mL of DMSO. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

Acylation Reaction: Add a 10- to 20-fold molar excess of the SATA stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess SATA: Remove non-reacted SATA using a desalting column or dialysis against the reaction buffer. At this stage, the SATA-modified protein, with its protected sulfhydryl groups, can be stored at -20°C if the protein is stable to freezing.

Protocol 2: Deprotection of Acetylated Sulfhydryl Groups

This protocol describes the generation of free, reactive thiol groups on the SATA-modified protein.

-

Preparation of Deacetylation Solution: Prepare a 0.5 M hydroxylamine, 25 mM EDTA solution in PBS, pH 7.2-7.5. For example, dissolve 1.74 g of hydroxylamine·HCl and 0.47 g of tetrasodium EDTA in 40 mL of PBS, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL with PBS.

-

Deacetylation Reaction: Add 1 part of the deacetylation solution to 10 parts of the SATA-modified protein solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature.

-

Purification of Thiolated Protein: Immediately purify the thiolated protein from hydroxylamine and other reaction components using a desalting column. It is recommended to equilibrate the desalting column and elute the protein with a buffer containing 5-10 mM EDTA to chelate trace metals and minimize the oxidation of the newly formed sulfhydryl groups to disulfide bonds. The purified thiolated protein should be used immediately in downstream applications.

Protocol 3: Quantification of Introduced Free Thiols (Optional)

The number of introduced free sulfhydryl groups can be quantified using Ellman's Reagent (DTNB).

-

Prepare a Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound such as cysteine.

-

Assay: Add Ellman's Reagent to a known concentration of the thiolated protein.

-

Measure Absorbance: Measure the absorbance at 412 nm.

-

Calculate Thiol Concentration: Determine the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.

References

Application Notes: NHS-SS-Ac Crosslinking for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing protein-protein crosslinking experiments using a heterobifunctional strategy involving N-hydroxysuccinimide (NHS) ester and disulfide (SS) chemistry. The term "NHS-SS-Ac" suggests a workflow where a primary amine is modified by a reagent containing an NHS ester and a protected thiol, such as an S-acetyl (Ac) group. A disulfide bond is then formed in a subsequent step.

This protocol will focus on a common two-part strategy:

-

Introduction of a Protected Thiol: Modifying a protein containing primary amines (e.g., lysine residues) with N-succinimidyl S-acetylthioacetate (SATA) to introduce a protected sulfhydryl group.

-

Heterobifunctional Conjugation: Modifying a second protein with a crosslinker like Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which introduces a pyridyldithiol group. This group then reacts with the deprotected thiol on the first protein to form a cleavable disulfide bond.

This method allows for the controlled and specific conjugation of two different proteins, which is critical in applications such as antibody-drug conjugate (ADC) development, immunoassay creation, and protein-protein interaction studies.

Part 1: Chemical Principles and Workflow

The overall process involves a sequential, two-part conjugation to prevent unwanted self-conjugation or polymerization.[1]

-

Protein A Modification (Thiolation): Protein A is reacted with SATA. The NHS ester of SATA reacts specifically with primary amines on Protein A to form a stable amide bond, introducing a thiol group protected by an acetyl moiety.[2]

-

Deprotection: The acetyl group is removed from the modified Protein A using hydroxylamine-HCl, exposing a reactive sulfhydryl (-SH) group.[2][3]

-

Protein B Modification: In parallel, Protein B is reacted with SPDP. The NHS ester of SPDP reacts with primary amines on Protein B, introducing a pyridyldithiol group.[4]

-

Conjugation: The sulfhydryl-containing Protein A is mixed with the pyridyldithiol-activated Protein B. The thiol group on Protein A attacks the disulfide bond on Protein B, displacing a pyridine-2-thione molecule and forming a new, stable disulfide bond between Protein A and Protein B. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.

Chemical Reaction Pathway

The diagram below illustrates the key chemical reactions involved in this crosslinking strategy.

References

Application Notes and Protocols for Surface Immobilization of Proteins using Amine-Reactive Disulfide-Containing Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface immobilization of proteins utilizing amine-reactive crosslinkers that incorporate a cleavable disulfide bond. This methodology is particularly relevant for applications requiring the controlled release of immobilized proteins or for specific protein-protein interaction studies. The protocols focus on the use of N-succinimidyl S-acetylthioacetate (SATA) and N-succinimidyl S-acetylthiopropionate (SATP), which are exemplary reagents fitting the functional description of an NHS-ester, a protected thiol (acetylated), and the potential to form a disulfide linkage.

Introduction

Covalent immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including biosensors, affinity chromatography, and drug delivery systems. The choice of crosslinking chemistry is paramount for preserving the protein's native conformation and biological activity. Amine-reactive crosslinkers featuring an N-hydroxysuccinimide (NHS) ester are widely employed for their ability to form stable amide bonds with primary amines (e.g., lysine residues) on the protein surface under physiological conditions.[1]

The incorporation of a disulfide bond within the linker provides an additional layer of control, as this bond can be cleaved under mild reducing conditions. This allows for the selective release of the immobilized protein from the surface, a feature that is highly advantageous for applications such as the purification of binding partners or the controlled delivery of therapeutic proteins. Reagents like SATA and SATP are heterobifunctional crosslinkers that introduce a protected sulfhydryl group onto a protein via reaction with its primary amines.[2][3] Subsequent deprotection of the acetyl group exposes a free sulfhydryl, which can then be used to immobilize the protein onto a sulfhydryl-reactive surface, often through the formation of a stable disulfide bond.

Principle of the Method

The immobilization strategy involves a two-stage process:

-

Protein Modification (Thiolation): The protein of interest is reacted with a reagent like SATA or SATP. The NHS ester end of the crosslinker reacts with primary amines on the protein, forming a stable amide linkage and introducing a protected sulfhydryl group.

-

Deprotection and Immobilization: The acetyl group protecting the sulfhydryl is removed using hydroxylamine. The newly exposed free sulfhydryl group on the protein is then reacted with a sulfhydryl-reactive surface (e.g., a surface functionalized with maleimide or pyridyl disulfide groups) to achieve covalent immobilization. If the surface also presents sulfhydryl groups, a disulfide bond can be formed through oxidation.

This method allows for a controlled, oriented immobilization if the protein has a limited number of accessible primary amines or if a specific amine is targeted.

Quantitative Data Summary

The efficiency of protein immobilization and the subsequent activity of the immobilized protein are influenced by several factors, including protein concentration, reagent ratios, and reaction conditions. The following tables provide a summary of typical quantitative data.

Table 1: Thiolation Efficiency of Proteins using SATA

| Protein | Molar Ratio (SATA:Protein) | Moles of -SH per Mole of Protein | Reference |

| Human IgG | 9:1 | 3.0 - 3.6 | [1][4] |

| Bovine Serum Albumin (BSA) | 25:1 | ~21 | |

| Bovine Serum Albumin (BSA) | 250:1 | ~33 |

Table 2: General Parameters for Protein Immobilization Protocols

| Parameter | Range | Notes |

| Protein Concentration | 2 - 10 mg/mL (e.g., 60 µM for IgG) | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS ester. |

| SATA/SATP Stock Solution | ~55 mM in DMSO or DMF | Must be prepared fresh immediately before use as the NHS ester is moisture-sensitive. |

| Thiolation Reaction Time | 30 - 60 minutes at room temperature | Can be extended to 2 hours at 4°C. |

| Deprotection Solution | 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.2-7.5 | EDTA is included to chelate metal ions that can catalyze the oxidation of free sulfhydryls. |

| Deprotection Reaction Time | 2 hours at room temperature |

Experimental Protocols

Protocol 1: Thiolation of Proteins using SATA

This protocol describes the introduction of protected sulfhydryl groups into a protein using SATA.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

SATA (N-succinimidyl S-acetylthioacetate)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns

-

Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)

Procedure:

-

Prepare SATA Solution: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of anhydrous DMSO to make an approximately 55 mM solution.

-

Thiolation Reaction: a. To 1.0 mL of the protein solution, add 10 µL of the freshly prepared SATA solution. This corresponds to an approximate 9:1 molar ratio for an IgG at 9 mg/mL. The molar ratio can be adjusted to control the degree of thiolation. b. Mix gently and incubate for 30-60 minutes at room temperature.

-

Removal of Excess SATA: a. Equilibrate a desalting column with the Reaction Buffer. b. Apply the reaction mixture to the desalting column. c. Collect fractions and identify the protein-containing fractions using a protein assay (e.g., absorbance at 280 nm). d. Pool the fractions containing the SATA-modified protein. The modified protein can be stored at this stage.

Protocol 2: Deprotection of Thiolated Protein and Immobilization

This protocol describes the deacetylation of the SATA-modified protein to expose the free sulfhydryl group, which is then ready for immobilization.

Materials:

-

SATA-modified protein from Protocol 1

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH adjusted to 7.2-7.5.

-

Sulfhydryl-reactive surface (e.g., maleimide-activated plate, gold surface for self-assembly)

-

Immobilization Buffer: PBS with 10 mM EDTA, pH 7.2.

-

Desalting columns

Procedure:

-

Deprotection Reaction: a. To 1.0 mL of the SATA-modified protein solution, add 100 µL of the Deacetylation Solution. b. Mix gently and incubate for 2 hours at room temperature.

-

Removal of Hydroxylamine: a. Equilibrate a desalting column with Immobilization Buffer (PBS + 10 mM EDTA). b. Apply the deprotection reaction mixture to the desalting column to remove excess hydroxylamine and by-products. c. Collect the protein-containing fractions. It is important to proceed to the immobilization step promptly to avoid the formation of disulfide bonds between protein molecules.

-

Immobilization on a Sulfhydryl-Reactive Surface: a. Prepare the sulfhydryl-reactive surface according to the manufacturer's instructions. b. Apply the deprotected, sulfhydryl-containing protein solution to the activated surface. c. Incubate for 1-2 hours at room temperature or overnight at 4°C. d. Wash the surface extensively with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound protein. e. The surface with the immobilized protein is now ready for use.

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway for protein immobilization using SATA.

Experimental Workflow

Caption: Experimental workflow for protein immobilization.

References

Application Notes and Protocols for the Creation of Sulfhydryl Groups on Proteins